molecular formula C10H19NO B15259733 1,2,2,3,3-Pentamethylpiperidin-4-one

1,2,2,3,3-Pentamethylpiperidin-4-one

Cat. No.: B15259733
M. Wt: 169.26 g/mol
InChI Key: INYJSXUIERWKRX-UHFFFAOYSA-N
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Description

1,2,2,3,3-Pentamethylpiperidin-4-one is a piperidine derivative with the molecular formula C10H19NO. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is known for its unique structure, which includes five methyl groups attached to the piperidine ring, making it a sterically hindered molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2,3,3-Pentamethylpiperidin-4-one can be achieved through several methods. One common approach involves the hydrogenation of piperidine derivatives using palladium and rhodium catalysts . This method combines multiple reactions in one step, including the removal of the metalation group, dehydroxylation, and pyridine reduction.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1,2,2,3,3-Pentamethylpiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: The methyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or rhodium catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted piperidines and piperidinones, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

1,2,2,3,3-Pentamethylpiperidin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,2,3,3-Pentamethylpiperidin-4-one involves its interaction with specific molecular targets. The compound’s steric hindrance and electronic properties influence its binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

1,2,2,3,3-pentamethylpiperidin-4-one

InChI

InChI=1S/C10H19NO/c1-9(2)8(12)6-7-11(5)10(9,3)4/h6-7H2,1-5H3

InChI Key

INYJSXUIERWKRX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)CCN(C1(C)C)C)C

Origin of Product

United States

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